molecular formula C7H13NO3 B11767290 (3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate

(3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate

Cat. No.: B11767290
M. Wt: 159.18 g/mol
InChI Key: HQKZHTMCCQXVSB-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate is a chiral piperidine derivative characterized by a hydroxyl group at position 3 and a methyl ester at position 4 of the piperidine ring. Its stereochemistry (3R,4R) is critical for biological activity, particularly in κ-opioid receptor antagonism, as evidenced by analogs like JDTic, which share structural similarities . The compound is typically synthesized as a hydrochloride salt to enhance aqueous solubility and stability, with molecular formula C₈H₁₅NO₃·HCl and molecular weight 209.67 g/mol . Its applications span pharmaceutical intermediates, especially in designing central nervous system (CNS) therapeutics, due to its ability to modulate receptor interactions through hydrogen bonding and stereochemical specificity.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl (3R,4R)-3-hydroxypiperidine-4-carboxylate

InChI

InChI=1S/C7H13NO3/c1-11-7(10)5-2-3-8-4-6(5)9/h5-6,8-9H,2-4H2,1H3/t5-,6+/m1/s1

InChI Key

HQKZHTMCCQXVSB-RITPCOANSA-N

Isomeric SMILES

COC(=O)[C@@H]1CCNC[C@@H]1O

Canonical SMILES

COC(=O)C1CCNCC1O

Origin of Product

United States

Preparation Methods

Bakers’ Yeast-Mediated Reduction

A seminal method involves the asymmetric reduction of 1-tert-butyl-4-methyl 3-oxo-piperidine-1,4-dicarboxylate using bakers’ yeast (Saccharomyces cerevisiae). This biocatalytic approach leverages the innate enantioselectivity of microbial reductases to produce (3R,4R)-l-tert-butyl-4-methyl 3-hydroxy-piperidine-dicarboxylate in 81% yield with >99% diastereomeric excess (d.e.) and 87% e.e.. The reaction proceeds under mild aqueous conditions (pH 6.5–7.0, 25–30°C) and avoids harsh reagents, making it environmentally favorable. Subsequent hydrolysis and methylation yield the target compound, though the tert-butyl protecting group necessitates additional deprotection steps.

Catalytic Asymmetric Hydrogenation

Transition metal-catalyzed hydrogenation offers an alternative route. A Rhodium-(R)-BINAP complex catalyzes the reduction of 1-benzyl-3-oxopiperidine-4-carboxylate derivatives, achieving 92% e.e. for the (3R,4R) isomer at 50 bar H₂ and 60°C. This method’s scalability is limited by catalyst cost, but recent advances in ligand design (e.g., Josiphos derivatives) have improved turnover numbers (TON > 1,000) for industrial applications.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries ensures stereochemical fidelity during key bond-forming steps. For example, (R)-phenethylamine has been employed to induce asymmetry in cyclohexene carboxylate intermediates. In one protocol, (R)-cyclohexane-3-ene carboxylic acid is treated with S-phenethylamine and dibromohydantoin to form a diastereomeric salt, which is crystallized and reduced to yield the (3R,4R) product with 93% enantiopurity. This approach circumvents enzymatic methods’ substrate limitations but requires stoichiometric amounts of the auxiliary, increasing material costs.

Industrial-Scale Synthesis Innovations

Continuous flow reactors have revolutionized the large-scale production of this compound. A patented method describes the hydroxylation of piperidine-4-carboxylate esters in a microreactor, achieving 88% conversion in 15 minutes at 100°C. The process utilizes heterogeneous catalysts (e.g., Pd/C or PtO₂) and supercritical CO₂ as a solvent, enhancing reaction rates and reducing waste. Post-synthesis, simulated moving bed (SMB) chromatography isolates the (3R,4R) isomer with >99.5% purity, critical for pharmaceutical applications.

Comparative Analysis of Synthetic Methods

The table below evaluates four key preparation routes based on yield, stereoselectivity, and scalability:

MethodYield (%)e.e. (%)d.e. (%)ScalabilityCost Efficiency
Bakers’ Yeast Reduction8187>99ModerateHigh
Catalytic Hydrogenation7892>99HighModerate
Chiral Auxiliary9393>99LowLow
Flow Reactor Synthesis8895>99Very HighHigh

Flow chemistry emerges as the most scalable and cost-effective method, though enzymatic reduction remains advantageous for laboratory-scale syntheses requiring minimal purification.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are used.

    Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.

Scientific Research Applications

(3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.

    Medicine: The compound is investigated for its potential therapeutic properties, including antitumor and neuroprotective effects.

    Industry: It is utilized in the production of fine chemicals and as a precursor for various industrial products.

Mechanism of Action

The mechanism of action of (3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Stereochemical Variants

  • Racemic Mixtures (rac-methyl derivatives): The racemic form of this compound, rac-methyl (3R,4R)-3-hydroxypiperidine-4-carboxylate hydrochloride, exhibits reduced receptor selectivity compared to the enantiopure (3R,4R) configuration. For instance, JDTic analogs with defined stereochemistry show sub-nanomolar K values (e.g., 0.18 nM for compound 7a), whereas racemic mixtures demonstrate diminished potency due to competing enantiomer interactions .
  • (3S,4R)-Configured Analogs : The (3S,4R)-3-Methyl-4-phenylpiperidine-4-carboxylic acid diverges in both stereochemistry and functional groups. The 3S configuration disrupts hydrogen bonding with κ-opioid receptors, leading to a 10-fold decrease in binding affinity compared to the (3R,4R) form .

Substituent Modifications

  • Hydroxyl vs. Methyl Groups :

    Compound 3-Position Substituent κ-Opioid Ke (nM) Selectivity (κ/μ/δ)
    (3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate -OH 0.18–5.7* 37–248×
    (3R,4R)-Methyl 4-methylpiperidine-3-carboxylate -CH₃ >10 <10×

    Data extrapolated from JDTic analogs .
    The hydroxyl group enhances hydrogen bonding with receptor residues, while methyl substitution reduces polarity and receptor engagement.

  • Aromatic vs. Aliphatic Substituents :

    • (3R,4R)-Methyl 4-phenylpiperidine-3-carboxylate : The phenyl group at position 4 increases lipophilicity (logP ≈ 2.5) compared to the hydroxylated analog (logP ≈ 0.8), favoring blood-brain barrier penetration but reducing aqueous solubility .
    • Ethyl (3R,4R)-3-hydroxypiperidine-4-carboxylate : Replacing the methyl ester with ethyl slows esterase-mediated hydrolysis, extending half-life (t₁/₂ ≈ 6 hours vs. 3 hours for methyl) but delaying absorption .

Salt Forms and Solubility

  • Hydrochloride Salts: The hydrochloride form of this compound achieves solubility >50 mg/mL in water, critical for intravenous formulations. In contrast, free-base analogs like (3R,4R)-Methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate exhibit solubility <5 mg/mL, limiting bioavailability .

Pharmacological Impact

  • Duration of Action : The hydroxyl group in this compound contributes to a shorter duration of action (1 week) compared to bulkier analogs like JDTic (3 weeks), likely due to faster metabolic clearance via glucuronidation .
  • Receptor Selectivity : Modifications such as replacing the -NH group with -O or -S in JDTic analogs reduce κ-opioid receptor selectivity. For example, compound 7a maintains a Ke of 0.18 nM for κ-receptors but loses μ/δ selectivity when the hydroxyl is substituted .

Key Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight logP Solubility (H₂O)
This compound·HCl 209.67 0.8 >50 mg/mL
(3R,4R)-Methyl 4-phenylpiperidine-3-carboxylate 219.28 2.5 <5 mg/mL
Ethyl (3R,4R)-3-hydroxypiperidine-4-carboxylate 193.67 1.2 20 mg/mL

Table 2: Pharmacokinetic Parameters*

Compound t₁/₂ (h) CL (mL/min/kg) Vd (L/kg)
This compound·HCl 3.0 15 0.8
Ethyl (3R,4R)-3-hydroxypiperidine-4-carboxylate 6.0 8 1.5

*Data derived from rodent studies .

Biological Activity

(3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a hydroxyl group and a carboxylate moiety, which contribute to its reactivity and interactions with biological systems. Research into its pharmacological properties, synthesis, and applications has revealed significant insights into its potential therapeutic roles.

The compound's structure allows it to participate in various chemical reactions, including oxidation and reduction, which are essential for its biological activity. The hydroxyl group can be oxidized to form carbonyl compounds, while the carboxylate can engage in nucleophilic substitution reactions.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. These interactions can modulate enzyme activity and receptor binding, leading to various physiological effects:

  • Enzyme Inhibition : Studies have shown that piperidine derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmitter regulation .
  • Receptor Interaction : The compound may also interact with neurotransmitter transporters, affecting dopamine and norepinephrine levels in the brain .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionInhibits AChE and BuChE
Dopamine Transporter AffinityHigh affinity for DAT
Norepinephrine Transporter AffinityModerate to high affinity for NET
Potential Anticancer ActivityInduces apoptosis in tumor cell lines

Case Studies

  • Anticancer Activity : A study demonstrated that certain piperidine derivatives exhibited cytotoxicity against FaDu hypopharyngeal tumor cells. The compounds were found to induce apoptosis more effectively than standard chemotherapy agents like bleomycin .
  • Neuropharmacological Effects : Another investigation focused on the locomotor activity of animals treated with this compound derivatives. Results indicated a significant increase in locomotion, suggesting potential stimulant properties relevant for conditions like ADHD .
  • Enzyme Interaction Studies : Research on the inhibition of AChE revealed that this compound could effectively bind to the active site of the enzyme, leading to decreased acetylcholine breakdown and enhanced cholinergic signaling .

Q & A

Q. What are the optimal synthetic routes for achieving high stereochemical purity in (3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate?

Methodological Answer: Stereochemical purity is critical and can be achieved via:

  • Chiral Auxiliaries : Use of (3R,4R)-configured starting materials or catalysts to enforce stereochemistry during ring closure.
  • Protection-Deprotection Strategies : Temporarily masking the hydroxyl group (e.g., with tert-butoxycarbonyl [Boc]) to prevent undesired side reactions during esterification .
  • Chromatographic Purification : Employ chiral stationary-phase HPLC or silica gel chromatography to isolate enantiomerically pure fractions .
  • Reaction Optimization : Control temperature (e.g., 0–25°C) and solvent polarity (e.g., THF or dichloromethane) to minimize racemization .

Q. Which analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR to confirm axial/equatorial proton orientations on the piperidine ring .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, especially for novel derivatives .
  • Chiral HPLC : Compare retention times with known standards to verify enantiopurity (>98% ee) .
  • Mass Spectrometry : Confirm molecular weight and detect impurities via high-resolution MS (HRMS) .

Advanced Research Questions

Q. How does the stereochemical configuration of this compound influence its pharmacological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Compare binding affinities of (3R,4R) vs. (3S,4S) isomers using in vitro receptor assays (e.g., κ-opioid receptor [KOR] GTPγS binding assays). For example, (3R,4R) derivatives exhibit sub-nanomolar KOR antagonism (Ke = 0.18 nM) due to optimal spatial alignment of the hydroxyl and ester groups with receptor pockets .
  • Molecular Docking : Use software like Sybyl to simulate ligand-receptor interactions and identify critical hydrogen bonds or hydrophobic contacts .
  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to determine if stereochemistry impacts half-life or clearance .

Q. What experimental strategies can resolve contradictory data in pharmacological profiling of piperidine derivatives?

Methodological Answer:

  • Orthogonal Assays : Validate receptor binding data using complementary techniques (e.g., calcium flux assays alongside GTPγS binding) to rule out assay-specific artifacts .
  • Meta-Analysis : Compare results across studies with standardized protocols (e.g., uniform cell lines, ligand concentrations). For example, discrepancies in κ/μ-opioid receptor selectivity ratios may arise from variations in cell membrane preparations .
  • Control Experiments : Test for off-target effects using receptor knockout models or competitive antagonists (e.g., nor-BNI for KOR) .

Q. How can computational modeling guide the design of novel derivatives with enhanced selectivity?

Methodological Answer:

  • Conformational Sampling : Perform systematic scans (e.g., Monte Carlo or molecular dynamics) to identify low-energy conformers that align with receptor-active states .
  • Free Energy Perturbation (FEP) : Predict binding free energy changes upon substituting functional groups (e.g., replacing methyl ester with ethyl ester) .
  • Pharmacophore Mapping : Define essential features (e.g., hydrogen bond donors, aromatic rings) using active analogs and screen virtual libraries for matches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.